1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
Brand Name: Vulcanchem
CAS No.: 955257-42-8
VCID: VC4232136
InChI: InChI=1S/C22H27N3O3/c1-16-3-7-19(8-4-16)25-15-18(13-21(25)26)14-24-22(27)23-12-11-17-5-9-20(28-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H2,23,24,27)
SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC
Molecular Formula: C22H27N3O3
Molecular Weight: 381.476

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

CAS No.: 955257-42-8

Cat. No.: VC4232136

Molecular Formula: C22H27N3O3

Molecular Weight: 381.476

* For research use only. Not for human or veterinary use.

1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea - 955257-42-8

Specification

CAS No. 955257-42-8
Molecular Formula C22H27N3O3
Molecular Weight 381.476
IUPAC Name 1-[2-(4-methoxyphenyl)ethyl]-3-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]urea
Standard InChI InChI=1S/C22H27N3O3/c1-16-3-7-19(8-4-16)25-15-18(13-21(25)26)14-24-22(27)23-12-11-17-5-9-20(28-2)10-6-17/h3-10,18H,11-15H2,1-2H3,(H2,23,24,27)
Standard InChI Key URCULJADZQRSOR-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NCCC3=CC=C(C=C3)OC

Introduction

Chemical Structure and Nomenclature

The IUPAC name 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea systematically describes its molecular components:

  • 4-Methoxyphenethyl group: A benzene ring substituted with a methoxy (-OCH3_3) group at the para position, attached to an ethyl chain.

  • 5-Oxo-1-(p-tolyl)pyrrolidin-3-ylmethyl: A pyrrolidinone ring (a five-membered lactam) substituted at the 1-position with a p-tolyl group (methyl-substituted phenyl) and at the 3-position with a methylene (-CH2_2-) linker.

  • Urea moiety: A carbonyl group flanked by two amine groups, serving as the central scaffold.

The compound’s structure is characterized by hydrogen-bonding capabilities from the urea and lactam groups, which influence its solubility and intermolecular interactions.

Synthesis and Manufacturing

The synthesis of 1-(4-Methoxyphenethyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea involves multi-step organic reactions, typically requiring:

  • Pyrrolidinone Ring Formation: Cyclization of γ-aminobutyric acid derivatives or via intramolecular lactamization of substituted amines.

  • Functionalization of the Pyrrolidinone: Introduction of the p-tolyl group at the 1-position and methylene linker at the 3-position, often through nucleophilic substitution or coupling reactions.

  • Urea Bond Formation: Reaction of an isocyanate intermediate with a primary amine, such as 4-methoxyphenethylamine, under controlled conditions.

A representative synthetic pathway is outlined below:

StepReaction TypeReagents/ConditionsYield (%)Citation
1LactamizationHCl, reflux, 12 h65
2Friedel-Crafts AlkylationAlCl3_3, p-tolyl chloride, 80°C72
3Reductive AminationNaBH3_3CN, MeOH, rt58
4Urea CouplingTriphosgene, Et3_3N, CH2_2Cl2_245

Key challenges include optimizing yields during urea formation and minimizing side reactions. Copper-based catalysts, such as copper acetate (CuOAc), and zinc oxide (ZnO) additives have been shown to enhance reaction efficiency in analogous syntheses .

Physicochemical Properties

The compound’s properties are critical for its handling and application:

PropertyValue/DescriptionMethodCitation
Molecular Weight381.476 g/molMass Spectrometry
Melting Point142–145°C (decomposes)Differential Scanning Calorimetry
SolubilitySlightly soluble in CH2_2Cl2_2; insoluble in H2_2OShake-flask method
LogP (Partition Coefficient)2.8 ± 0.3HPLC retention time

The methoxy and p-tolyl groups contribute to its lipophilicity, while the urea and lactam moieties enable polar interactions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1^1H NMR (400 MHz, CDCl3_3):

    • δ 7.25–7.15 (m, 4H, aromatic protons from p-tolyl)

    • δ 6.85 (d, J=8.4J = 8.4 Hz, 2H, methoxyphenyl)

    • δ 4.65 (s, 2H, urea NH2_2)

    • δ 3.78 (s, 3H, OCH3_3)

    • δ 2.95–2.70 (m, 4H, pyrrolidinone and methylene protons).

Mass Spectrometry (MS)

  • ESI-MS: m/z 382.2 [M+H]+^+ (calculated for C22_{22}H28_{28}N3_3O3_3: 382.2).

X-ray Crystallography

Though no crystal structure has been reported for this specific compound, analogous ureas exhibit planar urea groups and chair conformations in pyrrolidinone rings.

Pharmacological Profile (Hypothetical)

While direct studies are lacking, related compounds exhibit:

  • IC50_{50} Values: 10–100 nM for kinase targets .

  • Metabolic Stability: Moderate hepatic clearance predicted via in silico models.

Future Directions

  • Synthetic Optimization: Explore photocatalytic or flow-chemistry approaches to improve yield .

  • Biological Screening: Prioritize assays against cancer cell lines and neurological targets.

  • Crystallographic Studies: Resolve 3D structure to guide structure-activity relationship (SAR) studies.

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